molecular formula C24H19N7 B14076226 4-[(E)-{4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenyl}diazenyl]aniline CAS No. 102753-91-3

4-[(E)-{4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenyl}diazenyl]aniline

Cat. No.: B14076226
CAS No.: 102753-91-3
M. Wt: 405.5 g/mol
InChI Key: MRIJBDKPDKSIQM-UHFFFAOYSA-N
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Description

4-[(E)-{4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenyl}diazenyl]aniline is a complex organic compound characterized by multiple diazenyl (azo) groups. These groups are known for their vibrant colors and are commonly used in dye chemistry. The compound’s structure consists of a central aniline molecule with three azo linkages, each connecting to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenyl}diazenyl]aniline typically involves a series of diazotization and coupling reactions. The process begins with the diazotization of aniline derivatives, followed by coupling with phenyl derivatives to form the azo linkages. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the successful formation of the azo bonds.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to maintain the efficiency and yield of the reactions. The use of automated systems can help in controlling the reaction parameters precisely, ensuring consistent quality and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenyl}diazenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The azo groups can be oxidized to form nitro compounds.

    Reduction: The azo linkages can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-[(E)-{4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenyl}diazenyl]aniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Studied for its potential interactions with biological molecules and its use in staining techniques.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of 4-[(E)-{4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenyl}diazenyl]aniline involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its reactivity and stability. The pathways involved may include electron transfer processes and the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenol
  • Disodium 5-[(E)-{4’-[(E)-{4-[(E)-{2,5-diamino-4-[(E)-{3-[(E)-(2,4-diaminophenyl)diazenyl]phenyl}diazenyl]phenyl}diazenyl]-2-sulfo-1-naphthyl}diazenyl]-4-biphenylyl}diazenyl]-2-oxidobenzoate
  • N,N-Dimethyl-4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]aniline

Uniqueness

The uniqueness of 4-[(E)-{4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenyl}diazenyl]aniline lies in its multiple azo linkages, which provide it with distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific color properties and chemical behaviors.

Properties

CAS No.

102753-91-3

Molecular Formula

C24H19N7

Molecular Weight

405.5 g/mol

IUPAC Name

4-[[4-[(4-phenyldiazenylphenyl)diazenyl]phenyl]diazenyl]aniline

InChI

InChI=1S/C24H19N7/c25-18-6-8-20(9-7-18)27-29-22-14-16-24(17-15-22)31-30-23-12-10-21(11-13-23)28-26-19-4-2-1-3-5-19/h1-17H,25H2

InChI Key

MRIJBDKPDKSIQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)N

Origin of Product

United States

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